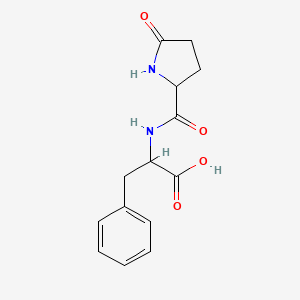

Pyroglutamylphenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is notable for its ability to self-assemble into hydrogels within a pH range of 7.5 to 14.0 and exhibits a very low gel concentration in phosphate buffer . It is primarily used in research settings due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PYR-PHE-OH typically involves the coupling of pyrene and phenylalanine derivatives. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling process. The specific details of the synthetic route can vary, but it generally involves multiple steps of purification and characterization to ensure the purity and efficacy of the final product .

Industrial Production Methods

While there is limited information on the large-scale industrial production of PYR-PHE-OH, the methods used in laboratory settings can be scaled up with appropriate modifications. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing large-scale purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

PYR-PHE-OH undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often using specific reagents under controlled conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .

Scientific Research Applications

PYR-PHE-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study hydrogel formation and self-assembly processes.

Biology: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form hydrogels.

Medicine: Explored for its use in tissue engineering and regenerative medicine.

Industry: Utilized in the development of sensors and other materials that benefit from its unique hydrogel properties

Mechanism of Action

The mechanism by which PYR-PHE-OH exerts its effects involves its ability to self-assemble into hydrogels. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions facilitate the formation of a three-dimensional network that can encapsulate various molecules, making it useful for applications in drug delivery and tissue engineering .

Comparison with Similar Compounds

Similar Compounds

1-Hydroxypyrene: Another pyrene derivative used in biomonitoring human exposures to polycyclic aromatic hydrocarbons.

Phenanthrene: A polycyclic aromatic hydrocarbon with similar structural properties but different applications.

Benzo[a]pyrene: Known for its carcinogenic properties and used in studies related to environmental pollution

Uniqueness

PYR-PHE-OH is unique due to its ability to form hydrogels at very low concentrations and across a wide pH range. This property makes it particularly valuable in research applications where precise control over the gelation process is required .

Properties

IUPAC Name |

2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c17-12-7-6-10(15-12)13(18)16-11(14(19)20)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,17)(H,16,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEZCXFVJLMPKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)

![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)

![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12108852.png)

![2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12108875.png)

![2-[(4-methoxyphenyl)amino]-1-phenylEthanone](/img/structure/B12108885.png)